molecular formula C22H19FN4O3 B2909151 N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1396855-89-2

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2909151
CAS No.: 1396855-89-2
M. Wt: 406.417
InChI Key: MGOFVMDMSBIFTC-UHFFFAOYSA-N
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Description

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by three key structural motifs:

  • A pyridazine ring substituted at position 6 with a 2-fluorophenyl group.
  • A pyrrolidine ring linked to the pyridazine at position 2.
  • A benzodioxole carboxamide moiety attached to the pyrrolidine via an amide bond.

Properties

IUPAC Name

N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN4O3/c23-17-4-2-1-3-16(17)18-6-8-21(26-25-18)27-10-9-15(12-27)24-22(28)14-5-7-19-20(11-14)30-13-29-19/h1-8,11,15H,9-10,12-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOFVMDMSBIFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC3=C(C=C2)OCO3)C4=NN=C(C=C4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the fluorophenyl group. The pyrrolidine ring is then synthesized and attached to the pyridazine ring. Finally, the benzo[d][1,3]dioxole moiety is introduced, and the carboxamide group is formed through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in disease progression or activate a receptor that triggers a therapeutic response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, emphasizing molecular features, physicochemical properties, and inferred biological relevance:

Compound Name & ID Molecular Formula Molecular Weight Key Structural Features Biological Relevance (Inferred)
Target Compound : N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide Not explicitly provided; likely ~C₂₄H₂₀FN₃O₃ ~425–440 2-Fluorophenyl-pyridazine, pyrrolidine linker, benzodioxole carboxamide Potential kinase/CNS modulator (structural analogy)
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide C₂₁H₁₉N₃O₄ 377.4 Pyridazinone core, propyl linker, benzodioxole carboxamide Unspecified; pyridazinones often target kinases
N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide C₁₈H₁₄N₄O₄S₂ 414.5 Thioethyl linker, thiophene carboxamide, benzodioxole Sulfur-containing systems may enhance bioavailability
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide C₂₆H₂₅FN₄O₄ 476.5 Dihydrodioxin, fluorophenyl, fused pyrrolo-pyrazine Higher molecular weight may limit CNS penetration
N-(3-aminopropyl)-N-(1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide C₂₉H₂₈FN₅O₃S 569.6 Thienopyrimidinone core, benzyl group, aminopropyl linker Targets TRIP5/KIF11 mRNA (gene regulation)

Key Structural and Functional Differences:

Core Heterocycle Variations: The target compound employs a pyridazine ring, whereas analogues in and use pyridazinone and thienopyrimidinone cores, respectively. Pyridazine derivatives are associated with kinase inhibition, while thienopyrimidinones (e.g., ) are linked to mRNA modulation .

Substituent Effects :

  • The 2-fluorophenyl group in the target compound versus phenyl in or benzyl in influences electron distribution and steric interactions, affecting receptor affinity. Fluorination often enhances metabolic stability and membrane permeability .

Biological Target Implications: Compounds with benzodioxole carboxamide moieties (e.g., target compound, ) are prevalent in CNS therapeutics due to their ability to cross the blood-brain barrier. In contrast, thienopyrimidinones () are associated with anticancer activity via mRNA targeting.

Physicochemical Properties:

  • Molecular Weight : The target compound (estimated ~425–440 Da) falls within the acceptable range for oral bioavailability (<500 Da), unlike the higher-weight compound in (476.5 Da), which may face absorption challenges.
  • Polarity : The benzodioxole moiety increases hydrophobicity, while the amide bond introduces polarity, balancing solubility and permeability.

Biological Activity

N-(1-(6-(2-fluorophenyl)pyridazin-3-yl)pyrrolidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide, identified by its CAS number 1396813-60-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H23FN4OC_{24}H_{23}FN_{4}O with a molecular weight of approximately 402.4640 g/mol. The structure features a pyridazine moiety, which is known for its diverse biological activities, and a benzo[d][1,3]dioxole group that may enhance its pharmacological profile.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research focusing on pyridazine derivatives has shown that they can act as effective inhibitors of various cancer cell lines. For instance, compounds with similar structural features have demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells through various pathways, including the modulation of the PI3K/Akt signaling pathway .

The mechanism by which this compound exerts its biological effects is still under investigation; however, it is hypothesized that the interaction with specific protein targets involved in cell signaling plays a crucial role. The compound may function as a modulator of protein-protein interactions (PPIs), particularly those involved in cancer progression and immune response pathways .

Immunomodulatory Effects

In addition to its anticancer activity, there is emerging evidence suggesting that this compound may have immunomodulatory effects. Similar compounds have been shown to interfere with immune checkpoint pathways such as PD-1/PD-L1 interactions, enhancing T-cell responses against tumors . This dual action could position it as a candidate for combination therapies in oncology.

Case Studies and Research Findings

StudyFindings
Konstantinidou et al. (2024)Investigated small molecule inhibitors targeting PD-1; found structural analogs to exhibit significant immune response modulation .
MDPI Review (2021)Discussed the anticancer potential of pyridazine derivatives; highlighted their ability to inhibit key signaling pathways involved in tumor growth .
AK Scientific Data (2025)Provided detailed chemical properties and potential applications in research settings; indicated high purity and stability for laboratory use .

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